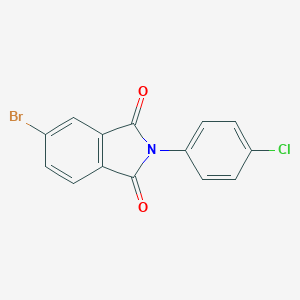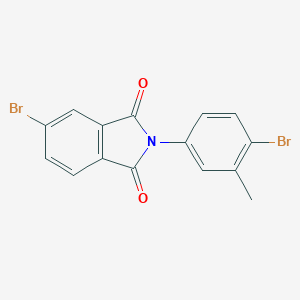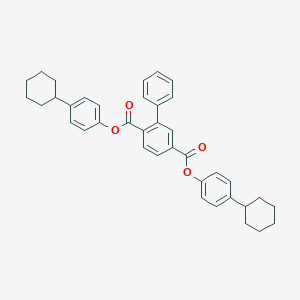![molecular formula C30H24Cl2N4O4 B391156 N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide](/img/structure/B391156.png)
N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The pathways involved often include coordination with transition metals, which can alter the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[(2-hydroxy)phenyl]oxamide
- N,N’-bis[(2-methoxy)phenyl]oxamide
- N,N’-bis(phenyl)oxamide
- N,N’-bis[(1R,2S)-(–)-norephedrine]oxamide
- N,N’-bis[(1R,2R)-(–)-norpseudoephedrine]oxamide
Uniqueness
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxamide core provides a stable framework that can coordinate with metal ions, making it valuable in coordination chemistry and materials science.
Propriétés
Formule moléculaire |
C30H24Cl2N4O4 |
|---|---|
Poids moléculaire |
575.4g/mol |
Nom IUPAC |
N,N'-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C30H24Cl2N4O4/c31-25-13-5-1-11-23(25)19-39-27-15-7-3-9-21(27)17-33-35-29(37)30(38)36-34-18-22-10-4-8-16-28(22)40-20-24-12-2-6-14-26(24)32/h1-18H,19-20H2,(H,35,37)(H,36,38)/b33-17+,34-18+ |
Clé InChI |
OIABQYUSZJMJCM-WMFSDKRHSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
SMILES isomérique |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
![4-{[4-(dimethylamino)benzylidene]amino}-N-octylbenzamide](/img/structure/B391080.png)




![2,4-Bisnitro-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391088.png)
![5-[(1,3-Benzodioxol-5-ylmethylene)amino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B391089.png)

![4-[4-({3-Nitrobenzoyl}oxy)benzyl]phenyl 3-nitrobenzoate](/img/structure/B391096.png)
